6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Overview
Description
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C10H16ClN3O2 . The molecular weight is 245.71 g/mol .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 359.9±42.0 °C . The predicted density is 1.201±0.06 g/cm3 . The pKa is predicted to be 2.50±0.10 .Scientific Research Applications
Synthesis and Chemical Transformations
The compound 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine and its derivatives have been extensively studied for their chemical properties and transformations. For instance, Botta et al. (1985) investigated the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino derivatives, providing insights into the versatility of pyrimidine derivatives in chemical synthesis (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985). Schmidt (2002) explored the synthesis and characterization of betainic pyrimidinaminides, highlighting the diverse potential applications of such compounds (Schmidt, 2002).
Corrosion Inhibition
Pyrimidine derivatives, including those related to this compound, have been found effective in corrosion inhibition. Sarkar et al. (2020) demonstrated the corrosion mitigation capabilities of pyrimidine derivatives for oil well/tubing steel in acidic solutions, offering a practical application in the petroleum industry (Sarkar, Saraswat, Mitra, Obot, & Yadav, 2020).
Potential in Antiangiogenic Therapy
Research by Jafar and Hussein (2021) indicated that certain synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, a closely related compound, have significant potential as antiangiogenic agents. This suggests a promising avenue for cancer therapy (Jafar & Hussein, 2021).
Antifungal Applications
In 2017, Jafar et al. investigated the antifungal effect of some 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, showing their effectiveness against various fungi. This opens up possibilities for their use in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Catalysis
Buchmeiser et al. (2001) described the synthesis of palladium catalysts using bis(pyrimidine)-based structures, demonstrating their efficacy in various coupling and amination reactions. This research highlights the role of pyrimidine derivatives in catalysis and organic synthesis (Buchmeiser, Schareina, Kempe, & Wurst, 2001).
Properties
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-15-5-3-14(4-6-16-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDBINEYDOKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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